molecular formula C21H20N6O3 B11028195 N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]-3-(3,5-dihydroxy-1,2,4-triazin-6-yl)propanamide

N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]-3-(3,5-dihydroxy-1,2,4-triazin-6-yl)propanamide

Cat. No.: B11028195
M. Wt: 404.4 g/mol
InChI Key: FYAIHNAYWAEEEU-UHFFFAOYSA-N
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Description

N-[1-(1H-1,3-BENZIMIDAZOL-2-YL)-2-PHENYLETHYL]-3-(3-HYDROXY-5-OXO-4,5-DIHYDRO-1,2,4-TRIAZIN-6-YL)PROPANAMIDE is a complex organic compound that features a benzimidazole moiety, a phenylethyl group, and a triazine ring

Properties

Molecular Formula

C21H20N6O3

Molecular Weight

404.4 g/mol

IUPAC Name

N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]-3-(3,5-dioxo-2H-1,2,4-triazin-6-yl)propanamide

InChI

InChI=1S/C21H20N6O3/c28-18(11-10-16-20(29)25-21(30)27-26-16)22-17(12-13-6-2-1-3-7-13)19-23-14-8-4-5-9-15(14)24-19/h1-9,17H,10-12H2,(H,22,28)(H,23,24)(H2,25,27,29,30)

InChI Key

FYAIHNAYWAEEEU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(C2=NC3=CC=CC=C3N2)NC(=O)CCC4=NNC(=O)NC4=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1H-1,3-BENZIMIDAZOL-2-YL)-2-PHENYLETHYL]-3-(3-HYDROXY-5-OXO-4,5-DIHYDRO-1,2,4-TRIAZIN-6-YL)PROPANAMIDE typically involves multi-step organic reactions. One common approach is to start with the synthesis of the benzimidazole core, which can be achieved by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions . The phenylethyl group can be introduced through alkylation reactions, while the triazine ring can be synthesized via cyclization reactions involving appropriate precursors .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes for higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-[1-(1H-1,3-BENZIMIDAZOL-2-YL)-2-PHENYLETHYL]-3-(3-HYDROXY-5-OXO-4,5-DIHYDRO-1,2,4-TRIAZIN-6-YL)PROPANAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives .

Scientific Research Applications

N-[1-(1H-1,3-BENZIMIDAZOL-2-YL)-2-PHENYLETHYL]-3-(3-HYDROXY-5-OXO-4,5-DIHYDRO-1,2,4-TRIAZIN-6-YL)PROPANAMIDE has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antiviral agent.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[1-(1H-1,3-BENZIMIDAZOL-2-YL)-2-PHENYLETHYL]-3-(3-HYDROXY-5-OXO-4,5-DIHYDRO-1,2,4-TRIAZIN-6-YL)PROPANAMIDE involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to bind to various enzymes and receptors, potentially inhibiting their activity. The triazine ring may also contribute to the compound’s biological activity by interacting with nucleic acids or proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(1H-1,3-BENZIMIDAZOL-2-YL)-2-PHENYLETHYL]-3-(3-HYDROXY-5-OXO-4,5-DIHYDRO-1,2,4-TRIAZIN-6-YL)PROPANAMIDE is unique due to its combination of benzimidazole and triazine moieties, which may confer distinct chemical and biological properties. This dual functionality can enhance its potential as a versatile compound in various research and industrial applications .

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